molecular formula C22H36ClN3O B10856538 (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride

(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride

Cat. No.: B10856538
M. Wt: 394.0 g/mol
InChI Key: VVHUHNZYNZOTEH-FYZYNONXSA-N
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Description

(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is a complex organic compound that features a benzo[d]oxazole core, a pyrrolidine ring, and a decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Attachment of the Pyrrolidine Ring: The pyrrolidine moiety is introduced via nucleophilic substitution reactions, often involving pyrrolidine and a suitable electrophile.

    Introduction of the Decyl Chain: The decyl chain is usually attached through alkylation reactions, using decyl halides under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzo[d]oxazole core or the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the pyrrolidine moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving benzo[d]oxazole derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole core can interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The decyl chain may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-phenylbenzoxazole share the benzo[d]oxazole core but differ in their substituents.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine have similar pyrrolidine rings but lack the benzo[d]oxazole core.

    Decyl Chain Compounds: Decylamine and decylbenzene are examples of compounds with decyl chains but different core structures.

Uniqueness

(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride is unique due to its combination of a benzo[d]oxazole core, a pyrrolidine ring, and a decyl chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C22H36ClN3O

Molecular Weight

394.0 g/mol

IUPAC Name

6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;hydrochloride

InChI

InChI=1S/C22H35N3O.ClH/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19;/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25);1H/t19-;/m0./s1

InChI Key

VVHUHNZYNZOTEH-FYZYNONXSA-N

Isomeric SMILES

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3.Cl

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3.Cl

Origin of Product

United States

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